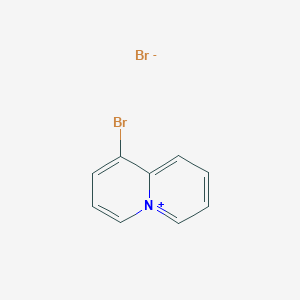

Quinolizinium, 1-bromo-, bromide

Description

Historical Context and Evolution of Quinolizinium (B1208727) Chemistry

The study of quinolizinium salts gained significant momentum in the mid-20th century. Foundational work in the 1950s and 1960s laid the groundwork for understanding their synthesis and reactivity. acs.org During this period, chemistry was undergoing a transformation with the advent of new analytical techniques, which allowed for more precise structural elucidation and the exploration of complex reaction mechanisms. researchgate.net The political and social context of the late 1960s also saw a push for basic research, which likely fueled investigations into novel molecular scaffolds like quinolizinium. researchgate.net Early research focused on the preparation of the parent quinolizinium cation and simple derivatives, often starting from readily available pyridine (B92270) precursors. wikipedia.org These initial studies were crucial in establishing the fundamental chemical behavior of this heterocyclic system.

Structural Diversity and Nomenclature of Quinolizinium Systems

The quinolizinium cation, with the formula C₉H₈N⁺, forms the core of a vast family of derivatives. wikipedia.org The systematic naming of these compounds follows IUPAC nomenclature for fused heterocyclic systems, with "quinolizinium" being the accepted name for the parent cation. thieme-connect.de Substituents are indicated by numerical locants, as illustrated by the subject of this article, "Quinolizinium, 1-bromo-, bromide." The numbering of the quinolizinium ring system is standardized to ensure clarity and consistency in scientific communication. The structural diversity arises from the various positions on the bicyclic ring that can be functionalized, leading to a wide array of compounds with distinct properties.

| Compound Name | Systematic Name | CAS Number |

| This compound | 1-Bromoquinolizinium bromide | 75705-29-2 |

| 1-Hydroxyquinolizinium bromide | 1-Hydroxyquinolizinium bromide | Not available |

| 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide | 1-Oxo-1,2,3,4-tetrahydroquinolizinium bromide | Not available |

Overview of Research Trajectories for Cationic Heterocycles

Research into cationic heterocycles, including quinolizinium salts, has been driven by their potential applications in various scientific fields. nd.edu In the mid-20th century, a significant focus was on understanding the fundamental reactivity of these compounds, including their susceptibility to nucleophilic and electrophilic attack. wikipedia.org The positive charge on the nitrogen atom significantly influences the electron distribution within the aromatic system, making them valuable platforms for studying structure-reactivity relationships. Over the decades, research has expanded to explore their use as synthetic intermediates, in materials science, and in biological systems. nd.eduresearchgate.net The development of new synthetic methodologies has further broadened the scope of accessible quinolizinium derivatives, enabling the exploration of more complex and functionalized structures. nih.gov

Academic Significance and Interdisciplinary Relevance of Quinolizinium Derivatives

The academic significance of quinolizinium derivatives lies in their utility as model systems for studying the principles of aromaticity, heterocylic chemistry, and the influence of a positive charge on chemical reactivity. The introduction of substituents, such as the bromo group in "this compound," allows for a fine-tuning of their electronic and steric properties. Bromo-substituted heterocycles, in general, are of significant interdisciplinary interest as they serve as versatile precursors for the synthesis of more complex molecules through cross-coupling reactions. beilstein-journals.org This has implications in medicinal chemistry, where nitrogen heterocycles are prevalent in FDA-approved drugs, and in materials science for the development of novel functional materials. nih.govnih.gov The study of specific derivatives like "this compound" contributes to the fundamental knowledge base required for these applied pursuits.

Detailed Research Findings on this compound

The primary source for the synthesis and properties of this compound is the 1964 PhD thesis of A. Fozard from Keele University, which formed the basis of subsequent publications.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide. The key intermediate in this synthesis is 1-hydroxyquinolizinium bromide.

The bromination of 1-hydroxyquinolizinium bromide yields the target compound. This reaction is a testament to the phenolic character of the 1-hydroxyquinolizinium salt, which readily undergoes electrophilic substitution.

Detailed Synthetic Steps:

Preparation of 1-Hydroxyquinolizinium bromide: This precursor is synthesized from 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide.

Bromination: 1-Hydroxyquinolizinium bromide is treated with a brominating agent. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 1-position of the quinolizinium ring.

A detailed experimental procedure for the synthesis of 1-bromo-quinolizinium bromide is described in the PhD thesis by A. Fozard (1964).

Physicochemical Properties

The properties of this compound were characterized using the analytical techniques available in the 1960s.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂·Br |

| Appearance | Crystalline solid |

| Melting Point | Specific melting point data is detailed in Fozard's 1964 thesis. |

| Solubility | Solubility characteristics are documented in the original research. |

Further detailed physicochemical data can be found in the original 1964 thesis by A. Fozard.

"this compound" stands as a classic example of a substituted quinolizinium salt, with its synthesis and characterization rooted in the foundational research of the mid-20th century. The work of Fozard and Jones not only provided a method for its preparation but also contributed to the broader understanding of the chemical behavior of quinolizinium systems. The study of this specific compound underscores the importance of fundamental research in heterocyclic chemistry, providing the building blocks and knowledge base for future advancements in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

77199-08-7 |

|---|---|

Molecular Formula |

C9H7Br2N |

Molecular Weight |

288.97 g/mol |

IUPAC Name |

1-bromoquinolizin-5-ium;bromide |

InChI |

InChI=1S/C9H7BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-7H;1H/q+1;/p-1 |

InChI Key |

CQESUBZGIUTWHQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+]2C=CC=C(C2=C1)Br.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Brominated Quinolizinium

Foundational Cyclization Routes to the Quinolizinium (B1208727) Core

The formation of the quinolizinium ring system fundamentally relies on the creation of a new N-C bond to close the second ring onto a pyridine (B92270) precursor. Various methodologies have been developed to achieve this, starting from a range of pyridine derivatives and employing different cyclization triggers.

N-C Bond Formation Mechanisms from Pyridine Derivatives

A prevalent strategy for constructing the quinolizinium core involves the intramolecular cyclization of a 2-substituted pyridine bearing an appropriate side chain. This process is typically initiated by N-alkylation of the pyridine nitrogen, followed by a cyclization step. The side chain must contain a group that can either be converted into an electrophilic center or can participate in a condensation reaction to form the second ring.

One such approach involves the use of 2-alkenylpyridines, which can undergo rhodium(III) or ruthenium(II)-catalyzed C-H activation and annulation with alkynes to form quinolizinium salts. This method proceeds through a pyridine-assisted vinylic ortho-C-H activation, followed by alkyne insertion and reductive elimination.

Another innovative method utilizes the Pt(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohols. Mechanistic studies suggest that this transformation proceeds via a platinum-carbene intermediate, highlighting the versatility of metal catalysis in forging the quinolizinium framework. These syntheses often begin with 2-substituted pyridines and involve N-alkylation and subsequent dehydrogenation reactions to yield the aromatic quinolizinium cation. wikipedia.org

Pyridone Cyclization Adaptations for Quinolizinium Formation

The cyclization of 2-pyridone derivatives offers a robust route to the quinolizinium nucleus. In a notable adaptation, 7-carboxyquinolizinium derivatives have been prepared from 2-pyridones, which are themselves synthesized from the reaction of methyl coumalate and β-phenylethylamines. The cyclization of the pyridone is typically effected by treatment with phosphorus oxychloride. This method's success is often dependent on the presence of activating groups on the benzene (B151609) ring of the β-phenylethylamine moiety.

Synthesis via 2-Pyridylacetonitrile (B1294559) and β-Dicarbonyl Compounds

The condensation reaction between 2-pyridylacetonitrile and β-dicarbonyl compounds provides a classical and effective method for the synthesis of functionalized quinolizinium systems. This reaction, often a variation of the Guareschi-Thorpe condensation, begins with the base-catalyzed reaction of the active methylene (B1212753) group of 2-pyridylacetonitrile with one of the carbonyl groups of the β-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the formation of a substituted quinolizinone. To obtain the fully aromatic quinolizinium salt, further chemical modification, such as reduction and dehydration or treatment with a strong acid, is typically required. The versatility of the β-dicarbonyl component allows for the introduction of a wide range of substituents onto the newly formed ring.

Synthesis from Naphthalene (B1677914) and Pyridine Precursors, e.g., 2-Bromo-6-(bromomethyl)naphthalene (B1368094) to Naphthoquinolizinium

The synthesis of benzo-fused quinolizinium systems, such as naphthoquinolizinium derivatives, can be achieved by the reaction of a suitably functionalized naphthalene precursor with a pyridine derivative. For example, the reaction of 2-bromo-6-(bromomethyl)naphthalene with pyridine leads to the formation of a pyridinium (B92312) salt. Subsequent intramolecular cyclization, often promoted by a base or through photochemical means, results in the formation of the naphtho[2,1-a]quinolizinium skeleton. The initial quaternization of the pyridine nitrogen by the bromomethyl group is a key step, bringing the pyridine and naphthalene rings into proximity for the final ring-closing reaction. The bromo-substituent on the naphthalene ring can be retained in the final product or can be a site for further functionalization.

The synthesis of the key precursor, 2-bromo-6-(bromomethyl)naphthalene, can be accomplished through the bromination of 2-methylnaphthalene (B46627) to introduce the bromo-substituent, followed by benzylic bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions, a process known as the Wohl-Ziegler reaction. wikipedia.org

Synthesis of 8-Bromoquinolizin-2-one and its Conversion to Dibromoquinolizinium

The synthesis of specifically substituted quinolizinones, such as 8-bromoquinolizin-2-one, can be approached by employing a brominated pyridine precursor in a cyclization reaction. For instance, a brominated 2-pyridone derivative can undergo condensation with a suitable three-carbon synthon to form the second ring.

While the direct synthesis of 8-bromoquinolizin-2-one is not extensively documented, related syntheses of substituted quinolizin-2-ones suggest plausible routes. nih.gov The bromination of 8-substituted quinolines has been studied, indicating that direct bromination of a quinolizinone precursor could be a viable strategy. researchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) can yield 5,7-dibromo-8-hydroxyquinoline. researchgate.net

Direct Bromination Strategies for Quinolizinium Systems

The direct bromination of the pre-formed quinolizinium ring system presents a straightforward approach to introducing bromine substituents. As the quinolizinium cation is an electron-deficient aromatic system, it is generally resistant to electrophilic attack. wikipedia.org However, under specific conditions, electrophilic bromination can be achieved.

Electrophilic Bromination of Parent and Substituted Quinolizinium Derivatives

Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov The quinolizinium cation, despite its positive charge, can undergo electrophilic attack, including bromination. wikipedia.org The reaction typically involves treating the quinolizinium salt with a source of electrophilic bromine. The reactivity of the quinolizinium ring towards electrophiles is influenced by the substituents present on the ring.

Positional Selectivity in Bromination Reactions (e.g., 2-position, 1-position)

The position of bromination on the quinolizinium ring is dictated by the electronic properties of the ring system and any existing substituents. For instance, in the bromination of 8-substituted quinolines, a related class of compounds, the position of bromination is highly dependent on the nature of the substituent and the reaction conditions. acgpubs.orgresearchgate.net While specific studies on the positional selectivity of bromination on the parent quinolizinium cation are not detailed in the provided results, the principles of electrophilic aromatic substitution suggest that the electron density distribution in the quinolizinium ring will direct the incoming electrophile.

Bromination of Aminoquinolizinium Salts

The synthesis of 1-aminoquinolizinium salts has been reported, providing a potential substrate for bromination. rsc.org The presence of an amino group, a strong activating group, would be expected to significantly influence the regioselectivity of bromination. In the related quinoline (B57606) series, the bromination of 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives. researchgate.net

Generation of Polybrominated Quinolizinium Species (e.g., dibromo-amines, tribromides)

The formation of polybrominated species is a possibility, especially with activated substrates or under forcing reaction conditions. For example, the bromination of 8-hydroxyquinoline can yield 5,7-dibromo derivatives. researchgate.net The generation of polybrominated diphenyl ethers has also been studied in environmental contexts. nih.gov While specific examples for quinolizinium are not provided, the formation of dibromo- and tribromo-quinolizinium species is plausible.

Bromination with Specific Reagents (e.g., Br₂/HBr)

Molecular bromine (Br₂) is a common brominating agent. nih.gov The combination of bromine with hydrobromic acid (HBr) can influence the reaction. researchgate.net HBr can activate Br₂ and also participate in the reaction mechanism. researchgate.net The use of Br₂ in solvents like acetonitrile (B52724) has been employed for the bromination of substituted quinolines. acgpubs.org The in-situ generation of bromine from HBr and an oxidant offers a safer alternative to using molecular bromine directly. nih.govmanac-inc.co.jp

Advanced Cross-Coupling Reactions Utilizing Bromoquinolizinium Precursors

Bromoquinolizinium salts are valuable precursors for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.

Suzuki-Miyaura Coupling with Organoboronic Acids and Organotrifluoroborates

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or an organotrifluoroborate. libretexts.orgyoutube.comyoutube.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance. nih.govrhhz.net

Organoboronic Acids: Aryl and vinyl boronic acids are common coupling partners in Suzuki-Miyaura reactions. youtube.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org

Organotrifluoroborates: Potassium organotrifluoroborate salts have emerged as stable, crystalline, and versatile alternatives to boronic acids. chem-station.comorganic-chemistry.orgupenn.edu They are less prone to protodeboronation and can be used in a wide range of Suzuki-Miyaura coupling reactions. upenn.edu The coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates demonstrates the utility of these reagents in synthesizing complex heterocyclic systems. nih.gov

The following table summarizes the key aspects of Suzuki-Miyaura coupling partners for bromoquinolizinium precursors:

| Coupling Partner | Key Features | Representative Catalyst Systems |

| Organoboronic Acids | Widely available, broad substrate scope. youtube.com | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands. libretexts.org |

| Potassium Organotrifluoroborates | Crystalline, air- and moisture-stable, less prone to protodeboronation. chem-station.comupenn.edu | Palladium catalysts with various ligands. nih.govnih.gov |

The development of efficient catalyst systems, including those based on palladium and nickel, has significantly expanded the scope and applicability of the Suzuki-Miyaura reaction for the synthesis of functionalized quinolizinium derivatives. nih.govudel.edu

Catalyst Systems and Reaction Conditions

The success of functionalization reactions on the brominated quinolizinium scaffold is highly dependent on the chosen catalyst system and reaction conditions. Palladium catalysts are frequently employed, with common examples including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and complexes formed from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with ligands such as BINAP. biolmolchem.com These reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC). biolmolchem.com

In some cases, the addition of a co-catalyst, such as copper(I) iodide (CuI), can enhance the efficiency of the coupling reaction. biolmolchem.com The choice of ligand is also crucial; for example, in the related functionalization of quinolines, various phosphine ligands have been screened to optimize the arylation process. nih.gov Furthermore, ruthenium-based catalysts, like [RuCl₂(p-cymene)]₂ and RuCl₃·xH₂O, have been utilized for direct arylation and C-H bond functionalization of related heterocyclic systems. researchgate.net

Stille Coupling with Organostannanes

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been effectively applied to the functionalization of bromoquinolizinium bromides. biolmolchem.comodu.edu This reaction involves the coupling of an organostannane (organotin compound) with an organic halide in the presence of a palladium catalyst. odu.edu A variety of organostannanes, including vinyl, aryl, and heteroaryl derivatives, can be used to introduce new functional groups onto the quinolizinium core. biolmolchem.com

The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. biolmolchem.com For instance, the coupling of 3-bromoquinolizinium bromide with various organostannanes has been shown to produce the corresponding functionalized quinolizinium cations in moderate yields. biolmolchem.com

Comparative Analysis with Suzuki Coupling Efficiency

When comparing palladium-catalyzed cross-coupling methods for the functionalization of bromoquinolizinium bromides, Stille coupling has been found to be more efficient than Suzuki coupling under optimized conditions. biolmolchem.com While Suzuki coupling, which utilizes organoboron compounds, is a widely used and powerful tool in organic synthesis, it has shown poorer results with both electron-rich and electron-deficient aromatic heterocycles in certain contexts. biolmolchem.com In a direct comparison with 3-bromoquinolizinium bromide, Stille coupling provided better yields of the desired coupled products. biolmolchem.com This enhanced efficiency makes the Stille reaction a preferred method for the derivatization of this particular heterocyclic system. biolmolchem.com

Sonogashira Coupling for Ethynyl-Substituted Derivatives

The Sonogashira coupling reaction provides a direct route to introduce ethynyl (B1212043) substituents onto the quinolizinium ring, starting from its brominated precursor. This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. The reaction is known for its mild conditions, often being carried out at room temperature and sometimes in aqueous media, which makes it suitable for the synthesis of complex molecules.

In the context of bromoquinolizinium compounds, the Sonogashira coupling has been successfully employed to synthesize phenylethynyl-substituted derivatives. biolmolchem.com For example, the reaction of a bromoquinolizinium bromide with phenylethynyltributylstannane, in the presence of a palladium catalyst, yielded the corresponding ethynyl-functionalized quinolizinium cation. biolmolchem.com

Derivatization through Functional Group Transformations on Brominated Centers

The bromine atom on the quinolizinium ring serves as a versatile handle for further functional group transformations, allowing for the introduction of a wider range of functionalities beyond what can be achieved through direct coupling reactions.

Conversion of Brominated Intermediates to Sulfanylmethyl and Disulfide Functionalities

While direct experimental data on the conversion of "Quinolizinium, 1-bromo-, bromide" to sulfanylmethyl and disulfide functionalities is not extensively detailed in the provided search results, the general principles of such transformations are well-established for other bromoarenes. The introduction of a thiol (-SH) group, which can then be further modified, is a common strategy in organic synthesis.

The conversion of a bromoarene to a thiol can often be achieved through nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). This would theoretically replace the bromine atom on the quinolizinium ring with a thiol group. The resulting thiol could then be alkylated to form a sulfanylmethyl derivative.

Furthermore, thiols are known to undergo oxidation to form disulfide bonds (-S-S-). This conversion is a common process in organic and biological chemistry and can be achieved using various mild oxidizing agents. nih.gov The disulfide linkage is a key structural motif in many biologically active molecules. Therefore, it is plausible that a quinolizinium-thiol intermediate, derived from the bromo-quinolizinium precursor, could be oxidized to the corresponding disulfide. However, specific reaction conditions and yields for these transformations on the "this compound" substrate require further experimental investigation.

Specific Synthetic Approaches to 1-Bromoquinolizinium Bromide and Related Compounds

The synthesis of specifically substituted bromoquinolizinium bromides requires tailored strategies that often begin with appropriately substituted pyridine or quinoline precursors. The following subsections outline the synthetic routes to several key brominated quinolizinium compounds.

Traditional Synthesis of 1-Bromoquinolizinium Bromide

The traditional synthesis of 1-bromoquinolizinium bromide typically involves the cyclization of a suitably substituted pyridine derivative. A common strategy commences with 2-picoline, which can be elaborated into a precursor bearing the necessary functionalities for ring closure. While direct bromination of the parent quinolizinium salt is possible, it often leads to a mixture of products. wikipedia.org Therefore, a more controlled approach involves the construction of the quinolizinium ring from a pre-brominated pyridine precursor.

One plausible pathway involves the reaction of 2-bromopyridine (B144113) with a C3-synthon, such as a protected acrolein derivative, followed by cyclization under acidic conditions. The initial step would be the quaternization of the pyridine nitrogen by the alkylating agent, followed by an intramolecular condensation to form the second ring and establish the quinolizinium system. Subsequent dehydration would yield the aromatic 1-bromoquinolizinium bromide. The specifics of the reaction conditions, such as temperature and choice of acid catalyst, are crucial for optimizing the yield of the desired product.

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Bromopyridine | 1. Acrolein acetal2. Acid (e.g., HBr) | N-(3,3-dialkoxypropyl)-2-bromopyridinium bromide | 1-Bromoquinolizinium bromide |

Synthesis of 2,8-Dibromoquinolizinium Bromide

The synthesis of 2,8-dibromoquinolizinium bromide presents a greater challenge due to the need for controlled regioselective bromination on two different rings of the quinolizinium system. A potential synthetic route could start from a di-substituted pyridine precursor. For instance, employing a 2-amino-5-bromopyridine (B118841) as a starting material would introduce the first bromine atom at what will become the 8-position of the quinolizinium ring.

The synthesis would proceed by first converting the amino group of 2-amino-5-bromopyridine to a bromo group via a Sandmeyer-type reaction, yielding 2,5-dibromopyridine. This intermediate can then be reacted with a suitable three-carbon synthon, such as acrolein diethyl acetal, to form a pyridinium salt. Subsequent acid-catalyzed cyclization and aromatization would yield the 2,8-dibromoquinolizinium bromide. The precise conditions for each step, particularly the cyclization, would need to be carefully optimized to maximize the yield.

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Amino-5-bromopyridine | 1. NaNO₂, HBr2. Acrolein diethyl acetal3. Acid (e.g., HBr) | 2,5-Dibromopyridine | 2,8-Dibromoquinolizinium bromide |

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Bromo-6-(bromomethyl)naphthalene | 1. 2-(1,3-Dioxolan-2-yl)pyridine2. HBr (48%, reflux) | N-((2-Bromo-6-naphthalenyl)methyl)-2-(1,3-dioxolan-2-yl)pyridinium bromide | 3-Bromonaphtho[1,2-b]quinolizinium bromide |

Synthesis of 2-Bromo-1-hydroxyquinolizinium (B289732) Bromide

The synthesis of 2-bromo-1-hydroxyquinolizinium bromide can be achieved from 1-hydroxyquinolizinium bromide. The bromination occurs readily by treating the starting material with concentrated hydrobromic acid. thieme-connect.de This reaction highlights the phenolic character of the 1-hydroxyquinolizinium salt, which activates the ring towards electrophilic substitution, directing the bromine to the 2-position.

An alternative approach involves the hydrolysis of 1-acetoxy-2-bromoquinolizinium bromide. For example, the synthesis of a p-phenoxyanilinium salt of 2-bromo-1-hydroxyquinolizinium bromide was achieved by reacting 1-acetoxy-2-bromoquinolizinium bromide with p-phenoxyaniline in refluxing isopropanol (B130326). prepchem.com This method provides a route to this derivative under relatively mild conditions.

| Starting Material | Key Reagents | Product |

| 1-Hydroxyquinolizinium bromide | Concentrated HBr | 2-Bromo-1-hydroxyquinolizinium bromide |

| 1-Acetoxy-2-bromoquinolizinium bromide | p-Phenoxyaniline, isopropanol (reflux) | 2-Bromo-1-hydroxyquinolizinium bromide p-phenoxyanilinium salt |

Synthesis of 3-Bromo-4-phenyl-1,2,3,4-tetrahydroquinolizinium Bromide

The synthesis of 3-bromo-4-phenyl-1,2,3,4-tetrahydroquinolizinium bromide can be envisioned through the bromination of a 4-phenyl-1,2,3,4-tetrahydroquinolizinium bromide precursor. However, a more direct route involves the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700), followed by quaternization to form the quinolizinium ring system.

The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid has been shown to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net To achieve a monobrominated product at a different position that could lead to the target compound, selective bromination conditions would be necessary. An alternative is the construction of the tetrahydroquinolizinium ring from a pre-brominated precursor. This could involve the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve monobromination, followed by reaction with a suitable dihaloalkane (e.g., 1,3-dibromopropane) to form the bicyclic quinolizinium system.

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | 1. Brominating agent (e.g., NBS)2. 1,3-Dihalopropane | Bromo-2-phenyl-1,2,3,4-tetrahydroquinoline | 3-Bromo-4-phenyl-1,2,3,4-tetrahydroquinolizinium bromide |

Chemical Reactivity and Reaction Mechanisms of Brominated Quinolizinium Compounds

Electrophilic Aromatic Substitution Patterns on Quinolizinium (B1208727) Rings

The inherent positive charge of the quinolizinium cation renders the ring system strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org This resistance is due to the electrostatic repulsion between the incoming electrophile and the cationic ring. However, bromination of the unsubstituted quinolizinium ring has been reported, indicating that under forcing conditions, electrophilic substitution can occur. wikipedia.org

For Quinolizinium, 1-bromo-, bromide , any further electrophilic attack would be exceptionally difficult. The existing bromo substituent at the 1-position acts as a deactivating group (via induction) and directs incoming electrophiles primarily to the ortho and para positions. Simultaneously, the entire quinolizinium system is already strongly deactivated by the quaternary nitrogen. The combination of these two deactivating factors—the bromo group and the cationic ring—makes further electrophilic substitution highly unfavorable. In the hypothetical event of a reaction, the substitution pattern would be governed by the directing effects of both the bromine atom and the ring's inherent reactivity, likely favoring positions least deactivated by the positive charge.

| Position | Predicted Reactivity toward Electrophiles | Rationale |

| C-2, C-4 | Highly Deactivated | Ortho positions relative to the deactivating bromine and strongly influenced by the cationic nitrogen. |

| C-3 | Deactivated | Meta position relative to the bromine, but still heavily deactivated by the overall ring charge. |

| C-6, C-8 | Deactivated | Positions on the second ring, influenced by the overall deactivation of the aromatic system. |

| C-7 | Deactivated | Position on the second ring, influenced by the overall deactivation of the aromatic system. |

Nucleophilic Reactions and Ring Transformations

In stark contrast to its inertness toward electrophiles, the quinolizinium ring is highly susceptible to nucleophilic attack. The positive charge localized on the nitrogen atom withdraws electron density from the ring, making the carbon atoms electrophilic, particularly those in the alpha and gamma positions relative to the nitrogen.

The reaction proceeds via the attack of a nucleophile (water or hydroxide (B78521) ions) on the carbon atom bearing the bromo substituent. youtube.comlibretexts.org The positive charge of the quinolizinium ring stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of the bromide ion. youtube.com

The rate of hydrolysis is expected to be influenced by the pH of the medium. Under basic conditions, the more nucleophilic hydroxide ion will react faster than water. scribd.com The general mechanism is a two-step addition-elimination process. youtube.com

Table of Relative Hydrolysis Rates for Halogenoalkanes (for comparison)

| Haloalkane | Relative Rate of Hydrolysis | Bond Enthalpy (kJ/mol) |

|---|---|---|

| Iodoalkane | Fastest | ~228 |

| Bromoalkane | Intermediate | ~290 |

| Chloroalkane | Slowest | ~346 |

This table illustrates the general trend that weaker carbon-halogen bonds lead to faster nucleophilic substitution, a principle that also applies to SNAr reactions. libretexts.org

One reported synthesis involves the reaction of 1-acetoxy-2-bromoquinolizinium bromide with p-phenoxyaniline, where the aniline (B41778) derivative acts as a nucleophile, displacing the acetoxy group to form a new C-N bond. prepchem.com This supports the feasibility of nucleophilic substitution on the brominated quinolizinium core.

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, a process of significant interest in organic synthesis. researchgate.net For N-heterocycles like quinolizinium, dearomatization typically involves the addition of a nucleophile, which disrupts the aromatic sextet. nih.govacs.org This process is thermodynamically challenging due to the loss of aromatic stabilization energy. researchgate.net

The dearomatization of brominated quinolizinium compounds would likely proceed through nucleophilic addition to one of the electron-deficient carbon atoms. The resulting di- or tetrahydroquinolizine derivatives would be non-aromatic. Studies on quinolines and pyridines have shown that such reactions can be promoted by metal catalysts or by using highly reactive nucleophiles. nih.govacs.org For example, ytterbium(III) has been used to catalyze the [3+2] annulation of pyridines and quinolines with aminocyclopropanes, leading to dearomatized tetrahydroindolizine derivatives. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of aromatic compounds is dictated by the properties of their electronically excited states. youtube.com

Upon absorption of light, brominated quinolizinium compounds can be promoted to an excited state. In this state, the molecule can engage in photoinduced electron transfer (PET) or charge shift (CS) processes. nih.govacs.org The quinolizinium moiety, being cationic and electron-deficient, can act as an electron acceptor.

The general mechanism for a photoinduced charge shift involves the excitation of a donor (D) or an acceptor (A) molecule to its excited state (D* or A*), followed by electron transfer to or from a reaction partner. For a system like This compound , it could act as an acceptor (A) in the presence of a suitable electron donor (D).

Reaction Pathway:

Excitation: A + hν → A*

Electron Transfer: A* + D → [A•⁻ D•⁺]

Charge Separation/Recombination: [A•⁻ D•⁺] → A•⁻ + D•⁺ or A + D

The efficiency of charge separation is influenced by the solvent polarity and the energetics of the system. acs.org In some N-heterocyclic systems, photoexcitation leads to the formation of a ligand-to-metal charge transfer (LMCT) state, which can then react to produce charge-separated products. nih.govacs.org The presence of the bromine atom, a heavy atom, could also influence the excited state dynamics by promoting intersystem crossing from the singlet excited state to the triplet state, potentially opening up different reaction pathways. rsc.org

Annelated quinolizinium systems can undergo photochemical dimerization and cycloaddition reactions. researchgate.netpublish.csiro.au These reactions are powerful tools for constructing complex polycyclic frameworks. The mode of cycloaddition ([2+2], [3+2], or [4+4]) is often dependent on the spin multiplicity of the excited state. researchgate.netpublish.csiro.au

Singlet State ([¹A]):* Reactions from the singlet excited state are often concerted and may lead to meta or [2+3] cycloadducts. publish.csiro.auchem-station.com

Triplet State ([³A]):* Reactions from the triplet excited state typically proceed via a stepwise mechanism involving a biradical intermediate, often favoring ortho or [2+2] cycloaddition. researchgate.net

For example, intermolecular [2+2] photocycloaddition reactions have been observed between 2(1H)-quinolones and electron-deficient olefins, catalyzed by a chiral thioxanthone sensitizer (B1316253) that promotes the formation of the triplet state. researchgate.net Similarly, arene-alkene cycloadditions provide a route from planar aromatics to 3D structures. researchgate.net The regioselectivity of these additions to quinoline (B57606) derivatives can be controlled by Lewis acid complexation and solvent effects. researchgate.net These principles are applicable to brominated quinolizinium systems, where photoexcitation could lead to intramolecular or intermolecular cycloaddition reactions, depending on the presence of suitable reaction partners.

Photoinduced Electron Transfer Phenomena in Monomer-Dimer Interconversion

Photoinduced electron transfer (PET) is a fundamental process in which light absorption by a molecule (a photosensitizer) initiates the transfer of an electron to or from another molecule. In systems capable of forming dimers, the interplay between the monomeric and dimeric species can significantly influence the dynamics of PET. While specific studies on the monomer-dimer interconversion and associated PET for 1-bromo-quinolizinium bromide are not extensively documented, general principles observed in other π-conjugated systems, such as porphyrins, provide a framework for understanding potential behaviors.

In many systems, molecules can form cofacial dimers, where the planar aromatic rings stack on top of each other, held together by π-π interactions. The formation of these dimers can alter the electronic and photophysical properties of the compound. For instance, the dynamics of PET from the triplet excited states of cofacial porphyrin dimers to various electron acceptors have been shown to be markedly accelerated compared to the corresponding monomeric porphyrin. nih.gov This enhancement is attributed to a smaller reorganization energy (λ) for the electron transfer process in the dimer, a consequence of the delocalization of the unpaired electron over both rings in the resulting dimer radical cation. nih.gov

The general process can be summarized as:

Excitation: The photosensitizer (P) absorbs a photon, promoting it to an excited state (P*).

P + hν → P*

Dimerization: In concentrated solutions or pre-organized systems, monomers can form dimers (P-P).

2P ⇌ (P-P)

Electron Transfer: The excited species (monomer or dimer) transfers an electron to an acceptor (A) or from a donor (D), forming a charge-separated state.

P* + A → P•+ + A•− (Oxidative PET)

(P-P)* + A → (P-P)•+ + A•− (Oxidative PET from dimer)

The presence of a bromine atom on the quinolizinium ring, an electron-withdrawing group, would be expected to increase the electron affinity of the quinolizinium system. This could make it a better electron acceptor in PET reactions. The formation of a dimer could further modulate these properties, potentially leading to unique photophysical behaviors and reaction dynamics. The study of supramolecular complexes involving porphyrins and viologens (which share structural similarities with quinolizinium ions) has demonstrated that PET within these assemblies can lead to long-lived charge-separated states, a property of interest in artificial photosynthesis and molecular electronics. researchgate.net

Redox Chemistry and Associated Mechanisms

The redox chemistry of "this compound" is characterized by two main components: the reduction of the brominated aromatic cation and the oxidation/reduction of the bromide counter-ion.

Reduction of the Cation: The electrochemical reduction of aromatic bromides involves the cleavage of the carbon-bromine (C-Br) bond. Studies on various aromatic bromides, such as bromobenzene (B47551) and bromonaphthalene, show that this process is typically irreversible and its potential is dependent on the electrode material used. uantwerpen.be Active cathodes like silver can significantly lower the overpotential required for the reduction compared to inert electrodes like glassy carbon. uantwerpen.be The general mechanism involves the initial formation of a radical anion, which then rapidly loses a bromide ion to form an aryl radical. This radical can then be further reduced or participate in other reactions.

Step 1 (Electron Transfer): Ar-Br + e⁻ → [Ar-Br]•⁻

Step 2 (Bond Cleavage): [Ar-Br]•⁻ → Ar• + Br⁻

The reduction potential is influenced by the structure of the aromatic system. For 1-bromonaphthalene (B1665260) and 2-bromonaphthalene, the position of the bromide atom causes a shift in the reduction potential. uantwerpen.be For the 1-bromo-quinolizinium cation, the positively charged nitrogen atom would make the aromatic system highly electron-deficient, likely facilitating its reduction at a less negative potential compared to neutral bromoarenes.

Interactive Data Table: Reduction Peak Potentials of Aromatic Bromides

| Compound | Electrode Material | Reduction Peak Potential (Ep) vs. Ag/AgCl |

| Bromobenzene | Silver (Ag) | -1.82 V |

| Bromobenzene | Glassy Carbon (GC) | -2.72 V |

| 1-Bromonaphthalene | Silver (Ag) | -1.50 V |

| 1-Bromonaphthalene | Glassy Carbon (GC) | -2.00 V |

| 2-Bromonaphthalene | Silver (Ag) | -1.61 V |

| 2-Bromonaphthalene | Glassy Carbon (GC) | -2.10 V |

Note: Data derived from studies in acetonitrile (B52724) with a tetrabutylammonium (B224687) perchlorate (B79767) electrolyte. uantwerpen.be The potentials illustrate the catalytic effect of different electrode surfaces.

Redox Chemistry of the Bromide Anion: The bromide (Br⁻) anion can be oxidized to bromine (Br₂). This process is a cornerstone of various electrochemical systems, such as bromine-based redox flow batteries. confex.comutexas.edu In aqueous solutions, the standard redox potential for the Br⁻/Br₂ couple is approximately +1.08 V vs. the Normal Hydrogen Electrode (NHE). utexas.edu In nonaqueous solvents like nitrobenzene (B124822) or acetonitrile, the oxidation is often more complex, proceeding through a stable tribromide ion (Br₃⁻) intermediate. confex.comutexas.edu

Mechanism in Nonaqueous Solvents:

3Br⁻ → Br₃⁻ + 2e⁻

2Br₃⁻ → 3Br₂ + 2e⁻

The presence of both a reducible C-Br bond and an oxidizable Br⁻ counter-ion in the same salt makes "this compound" a compound with rich and complex electrochemical behavior.

Acid-Base Equilibria and Protonation/Deprotonation Effects on Reactivity

The acid-base properties of "this compound" are determined by its constituent ions: the quinolizinium cation and the bromide anion.

The quinolizinium cation is a quaternary ammonium (B1175870) ion. The nitrogen atom is fully substituted and bears a permanent positive charge; it does not have a proton to donate. Therefore, the cation itself is aprotic and does not exhibit acidic properties. Its reactivity is generally unaffected by pH changes, although extreme pH values could lead to decomposition of the heterocyclic ring system.

The bromide anion (Br⁻) is the conjugate base of hydrobromic acid (HBr), which is a strong acid. Consequently, the bromide ion is an extremely weak base and does not significantly hydrolyze in water to produce hydroxide ions.

Reaction with water: Br⁻ + H₂O ⇌ HBr + OH⁻ (Equilibrium lies far to the left)

As a result, a solution of "this compound" in a neutral solvent like water is expected to have a pH close to 7.0.

Protonation and deprotonation effects become significant in substituted quinolizinium compounds that bear acidic or basic functional groups. For example, a hydroxyl- or amino-substituted quinolizinium salt would exhibit acid-base equilibria, and its reactivity, color, and fluorescence could be highly dependent on the pH of the solution. However, for the parent 1-bromo-quinolizinium bromide, direct protonation or deprotonation of the core structure is not a primary pathway under typical conditions. The reactivity of the C-Br bond, such as in nucleophilic aromatic substitution reactions, could be indirectly influenced by the solvent's acidity, which can affect the stability of intermediates and transition states. The synthesis of bromoalkanes from alcohols often requires highly acidic conditions to protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by bromide. youtube.comyoutube.com This highlights how protonation can be crucial for activating a molecule for substitution, though in a different context than the quinolizinium salt itself.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a process where a molecule reacts with itself to form a new ring. This pathway is often seen in molecules that contain both a nucleophile and an electrophile, positioned in a way that allows for a sterically favorable ring closure.

For "this compound," the bromine atom at the 1-position makes the carbon atom electrophilic and susceptible to nucleophilic attack. An intramolecular cyclization would require a nucleophilic group to be present elsewhere on the quinolizinium ring or on a substituent. In the unsubstituted 1-bromo-quinolizinium cation, there are no strong internal nucleophiles, making spontaneous intramolecular cyclization unlikely.

However, intramolecular cyclizations are well-documented in related halogenated heterocyclic systems. For example, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide results in an unexpected intramolecular cyclization. nih.gov The nitrogen atom of the diazacyclononane acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group, leading to the formation of a bicyclic product. nih.gov This demonstrates the feasibility of such cyclizations when a nucleophilic center is suitably positioned to attack a carbon bearing a bromine atom.

For a derivative of 1-bromo-quinolizinium, a hypothetical intramolecular cyclization could occur if a substituent with a nucleophilic atom (e.g., -OH, -SH, -NH₂) were present at an appropriate position. For instance, a nucleophilic side chain attached at the C7 or C8 position could potentially bend back and attack the C1 position, displacing the bromide ion to form a new fused ring system. The feasibility of such a reaction would depend on the length and flexibility of the side chain, which dictates the stability of the resulting ring (typically 5- or 6-membered rings are favored). While no specific examples for 1-bromo-quinolizinium are reported in the searched literature, the principle remains a key consideration in the design and synthesis of complex heterocyclic architectures.

Spectroscopic and Structural Characterization Methodologies in Quinolizinium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of hydrogen and carbon atoms in a molecule. In 1-bromo-quinolizinium bromide, the asymmetry of the molecule means that each of the seven protons and nine carbons in the quinolizinium (B1208727) ring system is expected to produce a unique signal.

The presence of the positively charged nitrogen atom in the quinolizinium ring has a significant deshielding effect, causing protons and carbons located near it to resonate at higher chemical shifts (downfield). uncw.edutsijournals.com Similarly, the electronegative bromine atom at the C1 position will also shift the resonance of adjacent nuclei downfield. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-bromo-quinolizinium cation Predicted values are based on principles established for quinolizinium and bromo-aromatic compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~115-125 |

| C2 | ~7.8-8.2 | ~128-135 |

| C3 | ~7.6-8.0 | ~125-132 |

| C4 | ~9.0-9.5 | ~140-148 |

| C6 | ~9.2-9.7 | ~150-158 |

| C7 | ~8.0-8.4 | ~120-128 |

| C8 | ~7.9-8.3 | ~135-142 |

| C9 | ~8.1-8.5 | ~127-134 |

| C9a | - | ~130-138 |

Note: The chemical shifts are relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info

While 1D NMR provides information on the number and type of nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms. libretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.orgyoutube.com For 1-bromo-quinolizinium, COSY spectra would show correlations between H2-H3, H3-H4, H6-H7, H7-H8, and H8-H9, confirming the sequence of protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. wikipedia.orgyoutube.comyoutube.com An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. youtube.comyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing the entire structure together. For instance, the proton at C9 (H9) would show an HMBC correlation to the quaternary carbon at C9a and the bromine-substituted carbon at C1, confirming the bromine's position.

Table 2: Expected Key 2D NMR Correlations for 1-bromo-quinolizinium cation

| Technique | Correlating Nuclei | Purpose |

| COSY | H2↔H3, H3↔H4 | Confirms connectivity in the pyridine-derived ring. |

| COSY | H6↔H7, H7↔H8, H8↔H9 | Confirms connectivity in the benzene-derived ring. |

| HSQC | H2→C2, H3→C3, etc. | Assigns each proton to its directly bonded carbon. |

| HMBC | H2→C1, H2→C4, H2→C9a | Establishes long-range connectivity and helps assign quaternary carbons. |

| HMBC | H9→C1, H9→C8, H9→C9a | Confirms the position of the bromine substituent at C1. |

Protons on aromatic, cationic heterocycles like quinolizinium are significantly deshielded due to the ring current and the positive charge, causing them to appear far downfield in the ¹H NMR spectrum. uncw.edutsijournals.com The protons alpha to the bridgehead nitrogen (H4 and H6) are the most deshielded and therefore have the highest chemical shifts.

Table 3: Characteristic ¹H NMR Chemical Shift Ranges for Quinolizinium Protons

| Proton(s) | Position Relative to Nitrogen | Expected Chemical Shift Range (ppm) | Rationale |

| H4, H6 | Alpha (α) | 9.0 - 9.7 | Strong deshielding from adjacent cationic nitrogen. tsijournals.com |

| H2, H7, H9 | Beta (β) or Gamma (γ) | 7.8 - 8.5 | Moderate deshielding from the aromatic system. |

| H3, H8 | Beta (β) or Gamma (γ) | 7.6 - 8.3 | Moderate deshielding from the aromatic system. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 1-bromo-quinolizinium bromide, the analysis would focus on the cation, [C₉H₇NBr]⁺.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a pair of peaks for the molecular ion (and its fragments) that are two mass units apart (M and M+2) and have nearly equal intensity. youtube.comyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). docbrown.info

The fragmentation of the 1-bromo-quinolizinium cation would likely involve the loss of a bromine atom (Br•) or the elimination of a hydrogen bromide (HBr) molecule, leading to subsequent fragment ions.

Table 4: Predicted Mass Spectrometry Data for the 1-bromo-quinolizinium Cation

| Ion | Formula of Ion | Predicted m/z Value(s) | Interpretation |

| Molecular Ion (M⁺) | [C₉H₇N⁷⁹Br]⁺ | 208 | Parent ion containing the ⁷⁹Br isotope. docbrown.info |

| Molecular Ion + 2 (M+2) | [C₉H₇N⁸¹Br]⁺ | 210 | Parent ion containing the ⁸¹Br isotope, with ~1:1 intensity to M⁺. youtube.comyoutube.com |

| [M - Br]⁺ | [C₉H₇N]⁺ | 129 | Fragment resulting from the loss of a bromine radical. |

| [M - HBr]⁺ | [C₉H₆N]⁺ | 128 | Fragment resulting from the elimination of hydrogen bromide. |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions, primarily π→π* and n→π* transitions in conjugated systems.

The extended π-conjugated system of the quinolizinium ring is expected to give rise to strong absorptions in the UV region. researchgate.net Quinolizinium derivatives typically exhibit multiple absorption bands, with the long-wavelength absorption maximum (λₘₐₓ) being of particular interest as it corresponds to the lowest energy π→π* transition. The position and intensity of these bands can be influenced by substituents on the ring system. The bromide counter-ion also absorbs in the UV range, but at a much shorter wavelength (around 192-194 nm), which is typically outside the region of interest for analyzing the aromatic cation. nih.govsielc.com

Table 5: Expected UV-Visible Absorption Maxima for 1-bromo-quinolizinium cation in a polar solvent

| Transition Type | Expected λₘₐₓ Range (nm) | Description |

| π→π | ~350 - 400 | Lowest energy transition of the extended aromatic system. researchgate.net |

| π→π | ~280 - 320 | Higher energy transitions within the quinolizinium ring system. |

| π→π* | ~230 - 260 | High energy transitions characteristic of aromatic and heterocyclic rings. |

Solvatochromic Shifts in Absorption Spectra

Solvatochromism refers to the change in a substance's color, and thus its absorption or emission spectra, when dissolved in different solvents. In the study of quinolizinium derivatives, the effect of solvent polarity on the absorption spectra is a key area of investigation.

Research on 3-arylnaphtho[1,2-b]quinolizinium derivatives, which share the core quinolizinium structure, reveals that the shifts in their long-wavelength absorption maxima are almost negligible regardless of the solvent used. rsc.org For instance, the phenyl-substituted derivative 6a shows its absorption maximum ranging narrowly from 407 nm in methanol (B129727) to 414 nm in chloroform (B151607). rsc.org This suggests that the ground state of these molecules is not as significantly influenced by the polarity of the surrounding solvent molecules as the excited state. rsc.orgnih.gov

The following table, derived from data on a 3-phenylnaphtho[1,2-b]quinolizinium bromide, illustrates the minimal solvatochromic shift in absorption.

| Solvent | Absorption Maximum (λabs, nm) |

|---|---|

| Water (H₂O) | 404 |

| Methanol (MeOH) | 406 |

| Ethanol (EtOH) | 407 |

| Acetic Acid (AcOH) | 407 |

| 1-Butanol (BuOH) | 407 |

| Acetonitrile (B52724) (MeCN) | 405 |

| Dimethyl Sulfoxide (DMSO) | 407 |

| Chloroform (CHCl₃) | 413 |

Influence of pH on Absorption Properties

The pH of an aqueous solution can significantly influence the absorption properties of heterocyclic compounds like quinolizinium by altering their protonation state. The quinolizinium cation itself is a stable aromatic system. However, related quinoline (B57606) compounds demonstrate that protonation or deprotonation can cause notable shifts in the absorption spectra. nih.gov

Fluorescence and Emission Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of molecules like quinolizinium salts, providing data on emission wavelengths, quantum yields, and excited-state lifetimes. rsc.org

Emission Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For quinolizinium derivatives, this value is highly dependent on the solvent environment. Studies on the photophysical properties of various quinolizinium salts have characterized the primary decay pathways of the excited singlet state, including fluorescence, intersystem crossing, and internal conversion, by determining their respective quantum yields and rate constants. nih.gov

For example, the fluorescence quantum yield of a 3-phenylnaphtho[1,2-b]quinolizinium bromide derivative varies significantly across different solvents, indicating a strong dependence on the molecular environment. nih.gov The excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. These lifetimes, often measured using nanosecond and femtosecond time-resolved techniques, provide deeper insight into the dynamics of the excited state. nih.gov

| Solvent | Fluorescence Quantum Yield (ΦF) x 10-2 |

|---|---|

| Water (H₂O) | 9.2 |

| Methanol (MeOH) | 21 |

| Ethanol (EtOH) | 29 |

| Acetic Acid (AcOH) | 28 |

| 1-Butanol (BuOH) | 34 |

| Acetonitrile (MeCN) | 24 |

| Dimethyl Sulfoxide (DMSO) | 23 |

| Chloroform (CHCl₃) | 7.1 |

Fluorosolvatochromic Properties and Solvent Polarity Effects

In contrast to their absorption spectra, the emission spectra of quinolizinium derivatives exhibit pronounced fluorosolvatochromism. This means their fluorescence color and emission wavelength are highly sensitive to the solvent's polarity. rsc.orgnih.govnih.gov

Specifically, the emission energy of these compounds typically decreases (a red-shift in the emission wavelength) as the polarity of the solvent increases. nih.govnih.gov This phenomenon is attributed to a charge shift within the molecule upon excitation. The resulting excited state has a different dipole moment than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, leading to a lower energy (red-shifted) emission. rsc.orgnih.govnih.gov For one derivative, the emission maximum shifts dramatically by 78 nm, from 485 nm in the less polar chloroform to 563 nm in the more polar acetonitrile. rsc.org

Dual Emission Phenomena

Dual emission, the phenomenon where a molecule fluoresces from two distinct excited states, is a topic of interest in photophysics. However, based on available literature, dual emission is not a commonly reported or characteristic feature for quinolizinium salts. Studies on their excited-state dynamics typically focus on processes like excited-state intramolecular proton transfer (ESIPT) in hydroxy-substituted derivatives or charge transfer dynamics, rather than dual emission from separate electronic states. rsc.org The fluorescence of quinolizinium compounds is generally characterized by a single emission band that shifts based on the environment. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

In a typical single-crystal XRD analysis, a suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.orgmdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org The process involves solving the phase problem and refining the structural model to match the experimental data. rsc.org

For related heterocyclic compounds, XRD analysis provides invaluable insights. For instance, in studies of other nitrogen-containing heterocycles, XRD has been used to confirm molecular geometry, identify intermolecular interactions such as hydrogen bonding and π-π stacking, and determine the packing of molecules in the crystal lattice. nih.gov These interactions are vital in understanding the solid-state properties of the material.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents example data for a representative heterocyclic compound to illustrate the type of information obtained from X-ray diffraction studies and does not represent "Quinolizinium, 1-bromo-, bromide".

Other Spectroscopic Techniques (e.g., Linear Dichroism, ESI)

Beyond X-ray diffraction, a suite of other spectroscopic techniques is essential for a full characterization of quinolizinium compounds, both in the solid state and in solution.

Linear Dichroism (LD) spectroscopy is a powerful technique for studying the orientation of molecules. It measures the differential absorption of linearly polarized light by an oriented sample. For compounds like quinolizinium derivatives, which possess a planar aromatic system, LD can provide information about their binding to and orientation within anisotropic environments, such as stretched polymer films or biological macromolecules. rsc.org While specific LD studies on "this compound" are not documented in the available literature, the technique is broadly applicable to planar chromophores.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds, making it ideal for studying quinolizinium salts. semanticscholar.org ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the determination of the molecular weight of the cation with high accuracy. semanticscholar.org

In the context of quinolizidine (B1214090) alkaloids, which share a related structural core, ESI-MS has been effectively used for their identification and quantification. nih.govnih.gov A typical ESI-MS analysis of "this compound" would be expected to show a prominent signal corresponding to the [M]⁺ ion, which is the 1-bromoquinolizinium cation. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic doublet for the molecular ion, separated by two mass-to-charge units, confirming the presence of a single bromine atom in the structure. Tandem mass spectrometry (MS/MS) experiments could further be employed to fragment the parent ion, providing valuable structural information based on the fragmentation pattern. japsonline.commdpi.commdpi.com

Table 2: Expected ESI-MS Data for 1-Bromoquinolizinium Cation

| Ion | Expected m/z | Isotopic Pattern |

| [C₉H₇N⁷⁹Br]⁺ | 208.98 | Major Peak |

| [C₉H₇N⁸¹Br]⁺ | 210.98 | Isotopic Peak (~98% of major peak intensity) |

Note: The m/z values are calculated based on the most abundant isotopes and are theoretical. Actual experimental values may vary slightly.

Applications of Quinolizinium Compounds in Chemical Sciences Excluding Clinical/biological Drug Development

Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinolizinium (B1208727) core makes it a valuable scaffold for the development of advanced fluorescent probes and chemosensors. nih.gov These cationic fluorophores are noted for their improved water solubility, a beneficial characteristic for applications in aqueous environments. nih.gov Researchers have successfully developed a range of quinolizinium-based sensors by modifying the core structure, enabling the detection of various environmental parameters and analytes.

Quinolizinium derivatives are known to exhibit solvatochromism, where their fluorescence profile changes in response to the polarity of their environment. researchgate.net This sensitivity makes them effective as optical probes for characterizing solvent properties. The photophysical properties, including absorption and emission wavelengths, of quinolizinium compounds are influenced by the surrounding solvent matrix. This phenomenon arises from the alteration of the energy levels of the molecule's frontier orbitals (HOMO and LUMO) due to interactions with solvent molecules, leading to shifts in the fluorescence emission spectrum. While specific data for the 1-bromo- derivative is not detailed, the general class of quinolizinium compounds possesses tunable photophysical properties in the visible light region and often displays large Stokes shifts, which are advantageous for probe design. nih.gov

A significant application of quinolizinium compounds is in the creation of pH-sensitive fluorescent probes. polyu.edu.hk A new class of these probes functions through a photoinduced electron transfer (PET) mechanism. researchgate.netpolyu.edu.hk In this design, an N,N-dialkylaniline substituent acts as an electron donor, and the quinolizinium core serves as the acceptor and fluorophore. polyu.edu.hk Under neutral or basic conditions, the PET process from the aniline (B41778) moiety to the quinolizinium skeleton quenches the fluorescence. researchgate.netpolyu.edu.hk Upon acidification, protonation of the aniline nitrogen inhibits the PET process, resulting in a "turn-on" fluorescence response. polyu.edu.hk

Researchers have demonstrated that the pH responsiveness (pKa) of these probes can be finely tuned by altering the steric hindrance around the aniline group. researchgate.netpolyu.edu.hk This allows for the development of probes that are active across a range of pH values, from strongly acidic to near-neutral conditions. polyu.edu.hk

Table 1: Characteristics of Quinolizinium-Based pH-Tunable Fluorescent Probes

| Feature | Description | Reference(s) |

|---|---|---|

| Sensing Mechanism | Modulation of Photoinduced Electron Transfer (PET) | researchgate.netpolyu.edu.hk |

| Response to Acid | Fluorescence "Turn-On" | polyu.edu.hk |

| Tunable pKa Range | <2.1 to 6.1 | researchgate.netpolyu.edu.hk |

| Tunable Emission | 478 nm to 509 nm | researchgate.netpolyu.edu.hk |

| Modulator | Steric effect of N,N-dialkyl aniline substituents | polyu.edu.hk |

Beyond simple "turn-on" systems, quinolizinium derivatives have been incorporated into more sophisticated "light-up" and ratiometric probes. Light-up probes are designed to be non-emissive in their free state and become highly fluorescent upon reacting with a specific analyte. rsc.org For instance, a 9-nitrobenzo[b]quinolizinium probe was developed to detect nitroreductase, where enzymatic reduction of the nitro group leads to the formation of a highly fluorescent 9-amino derivative. rsc.org

Ratiometric probes offer advantages for quantitative measurements by mitigating the influence of external environmental factors. nih.gov These probes feature two distinct emission wavelengths. The ratio of the fluorescence intensities at these two wavelengths changes upon interaction with the analyte, providing a built-in self-calibration. nih.gov Ratiometric quinolizinium-based probes have been designed for various targets, including pH. researchgate.net In one design, a Förster Resonance Energy Transfer (FRET) mechanism was employed between two different cyanine (B1664457) dyes, where the enzymatic activity altered the FRET efficiency, leading to a ratiometric signal change. rsc.org

Non-Linear Optical (NLO) Materials

The electronic asymmetry inherent in many quinolizinium derivatives makes them promising candidates for non-linear optical (NLO) materials, which can alter the frequency of incident light. researchgate.netnih.gov These materials are crucial for applications in photonics and optical communications. nih.gov

Quinolizinium-based chromophores have been studied for their second-order NLO properties, which are quantified by the first molecular hyperpolarizability (β). researchgate.net The bromo substituent is considered an effective group for enhancing microscopic second-order nonlinearities. researchgate.net Studies on related quinolinone derivatives show that the presence of a bromo group can lead to significant NLO properties. semanticscholar.orgmdpi.com The hyperpolarizability of these materials can be measured experimentally using techniques like hyper-Rayleigh scattering. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are also employed to predict and understand the NLO response of these molecules. researchgate.netsemanticscholar.org The results indicate that compounds with bromo substituents can possess substantially higher static first molecular hyperpolarizability (β₀) values compared to their chloro-containing counterparts. researchgate.net

Table 2: Comparison of NLO Properties in Substituted Chromophores

| Feature | Observation | Reference(s) |

|---|---|---|

| Bromo vs. Chloro Substituents | Bromo-containing chromophores exhibit β₀ values 1.24-5.75 times higher than corresponding chloro-derivatives. | researchgate.net |

| Transparency | The substitution does not cause a significant shift in the absorption wavelength, preserving optical transparency. | researchgate.net |

| Macroscopic NLO Coefficient (d₃₃) | A polyimide with bromo-containing chromophores showed a much higher d₃₃ value than those with nitro or cyano groups. | researchgate.net |

A key strategy for creating potent NLO materials is the design of "push-pull" or donor-acceptor (D-A) chromophores. researchgate.netresearchgate.net In this architecture, an electron-donating group is linked to an electron-accepting group through a π-conjugated system. researchgate.net The quinolizinium cation is an effective electron-acceptor (A⁺) moiety for this purpose. researchgate.net

Novel charged D-A⁺ chromophores have been synthesized by reacting haloquinolizinium salts (such as Quinolizinium, 1-bromo-, bromide) with various π-rich N-heterocycles that act as the donor (D) component. researchgate.net This approach allows for the creation of both one-dimensional (D-A⁺) and two-dimensional (D-A⁺-D) structures. researchgate.net The inherent polarization between the donor and acceptor fragments directly modulates the NLO properties, and theoretical studies confirm that this structural design is a promising strategy for developing new organic-based NLO materials. researchgate.net The small energy gap between the HOMO and LUMO in these D-A systems facilitates intramolecular charge transfer, leading to enhanced polarizability and significant NLO behavior. nih.govnih.gov

DNA Interaction Studies (Mechanistic and Fundamental Aspects)

The interaction of small molecules with DNA is a cornerstone of chemical biology and materials science. Quinolizinium derivatives have been investigated for their ability to bind to DNA through various modes, offering insights into fundamental recognition processes and providing a basis for the development of molecular probes and tools.

Mechanisms of DNA Intercalation

Intercalation, the insertion of a planar molecule between the base pairs of a DNA double helix, is a primary binding mode for many quinolizinium derivatives. rsc.orgpatsnap.com This interaction is driven by favorable π-stacking interactions between the aromatic system of the quinolizinium core and the DNA base pairs. The cationic nature of the quinolizinium ion further enhances binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. rsc.org

Studies on various substituted and annelated quinolizinium ions have demonstrated their intercalative properties. For instance, benzo[c]quinolizinium derivatives have been shown to bind to DNA primarily through intercalation. nih.gov Spectroscopic analyses, including photometric and fluorimetric titrations, as well as circular and linear dichroism, are commonly employed to confirm and characterize this binding mode. rsc.orgnih.gov The planarity of the quinolizinium ring system is a critical factor for effective intercalation, allowing for significant overlap with the DNA base pairs. rsc.org

Groove Binding and Backbone Association

In addition to intercalation, quinolizinium compounds can also interact with the grooves of the DNA helix and associate with the sugar-phosphate backbone. rsc.orgnih.gov The specific binding mode can be influenced by the substitution pattern on the quinolizinium core and the ratio of the ligand to DNA. rsc.org For example, certain diaryl-substituted quinolizinium derivatives have been observed to engage in groove binding and backbone association, particularly at higher ligand-to-DNA ratios. rsc.org These interactions are often mediated by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. nih.gov While the minor groove is a common target for small molecule binding, interactions with the deoxyribose units of the DNA backbone can also play a significant role in the recognition and binding process. nih.gov

DNA Photo-cleavage Properties and Radical-Mediated Damage (Type I Reactions)

Certain annelated quinolizinium derivatives possess the ability to induce DNA damage upon irradiation with light. nih.gov This photo-cleavage activity is often mediated by a Type I photochemical mechanism, which involves the generation of radical species. Upon photoexcitation, the quinolizinium compound can act as a photosensitizer, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and other carbon-centered radicals. nih.govmdpi.com

These highly reactive radicals can then attack the components of the DNA, including the deoxyribose sugar and the nucleobases, resulting in single- and double-strand breaks. nih.govresearchgate.net Studies on benzo[c]quinolizinium derivatives have revealed a complex mechanism for photo-induced DNA damage, where hydroxyl and C-centered radicals are implicated, particularly under anaerobic conditions. nih.gov The efficiency of this DNA cleavage can be dependent on the concentration of the quinolizinium compound and the duration of irradiation. nih.gov This process represents a non-enzymatic method for DNA cleavage, driven by light and a photosensitizing agent.

Controlled Switching and Release of DNA-Binding Properties

A fascinating application of quinolizinium chemistry is the development of photoswitchable DNA ligands. This allows for external control over the DNA binding process, which can be turned "on" or "off" using light of specific wavelengths. Styryl-substituted quinolizinium derivatives have been shown to exhibit such behavior. nih.gov

Investigations of DNA-Binding Constants and Affinities

The strength of the interaction between a quinolizinium derivative and DNA is quantified by its binding constant (Kb). These values are typically determined through spectroscopic titration methods, such as monitoring changes in the absorption or fluorescence spectra of the compound upon addition of DNA. rsc.orgnih.gov The binding affinities of quinolizinium compounds can vary significantly depending on their specific structure, including the nature and position of substituents.

For example, different benzo[c]quinolizinium and diarylquinolizinium derivatives have been reported to have binding constants to calf thymus DNA (ct-DNA) in the range of 104 to 105 M-1. rsc.orgnih.gov The table below presents a selection of binding constants for various quinolizinium derivatives, illustrating the influence of substitution on DNA binding affinity. It is important to note that these values are for related compounds and not specifically for "this compound," for which specific binding data is not available in the reviewed literature.

| Quinolizinium Derivative | Binding Constant (Kb) to ct-DNA [M-1] |

| Benzo[c]quinolizinium derivative 3c | 6.0 x 104 |

| Benzo[c]quinolizinium derivative 3e | 5.9 x 104 |

| Benzo[c]quinolizinium derivative 3g | 6.4 x 104 |

| Benzo[c]quinolizinium derivative 3f | 1.1 x 105 |

| Diaryl-substituted quinolizinium 3f | 1.6 x 104 |

| Diaryl-substituted quinolizinium 3b | 1.5 x 105 |

| Methoxy-substituted styrylquinolizinium 3b | 4.8 x 104 |

| Methoxy-substituted styrylquinolizinium 3c | 4.1 x 104 |

| Nitro-substituted styrylquinolizinium 3d | 8.2 x 104 |

Photocatalysis and Photoredox Applications

Quinolizinium compounds have emerged as promising candidates for use in photocatalysis and photoredox reactions. rsc.orgewha.ac.kr Their inherent photophysical properties, including strong absorption in the visible light spectrum and the ability to engage in electron transfer processes upon photoexcitation, make them suitable as organic photoredox catalysts. ewha.ac.krresearchgate.net